

cis-2,6-Dimethylpiperazine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2,6-Dimethylpiperazine**

Cat. No.: **B139716**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **cis-2,6-Dimethylpiperazine**

Introduction

Cis-2,6-Dimethylpiperazine is a versatile heterocyclic diamine that serves as a crucial building block and intermediate in a variety of chemical syntheses.^[1] Its unique structural features, including the presence of two methyl groups in a cis configuration on the piperazine ring, impart specific reactivity and stereochemistry that are highly valued in medicinal chemistry and materials science.^[1] This compound is frequently utilized in the development of novel drug candidates, particularly for central nervous system (CNS) agents, and as a key component in the synthesis of agrochemicals, specialty polymers, and as a ligand in coordination chemistry.^[1] Its utility is underscored by its role in preparing biologically active compounds, such as antibacterial agents.^{[2][3]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **cis-2,6-dimethylpiperazine** are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

Property	Value	References
CAS Number	21655-48-1	[1] [4] [5] [6]
Molecular Formula	C ₆ H ₁₄ N ₂	[1] [4] [7]
Molecular Weight	114.19 g/mol	[1] [4] [7]
Appearance	White to orange to green crystalline powder; Pale yellow to light yellow solid	[1] [2] [5] [8]
Melting Point	112 - 115 °C	[1] [5]
Boiling Point	160 - 162 °C	[1] [2] [9]
Density	0.9140 g/cm ³ (estimate)	[2] [9]
Flash Point	45 °C (113 °F) - closed cup	[2] [10]
Water Solubility	Completely soluble	[2]
pKa	9.38 ± 0.60 (Predicted)	[9]
LogP	0.5923	[4]
Topological Polar Surface Area (TPSA)	24.06 Å ²	[4]

Spectral Data

Spectroscopic data is critical for the identification and characterization of **cis-2,6-dimethylpiperazine**. The following table summarizes the available spectral information.

Spectroscopic Technique	Data Availability	References
¹ H NMR	Spectrum available	[11] [12]
¹³ C NMR	Spectrum available	[13]
Infrared (IR) Spectroscopy	Spectrum available	[11] [13]
Mass Spectrometry (MS)	Spectrum available (Molecular Ion: 114 m/z)	[11] [14] [15]

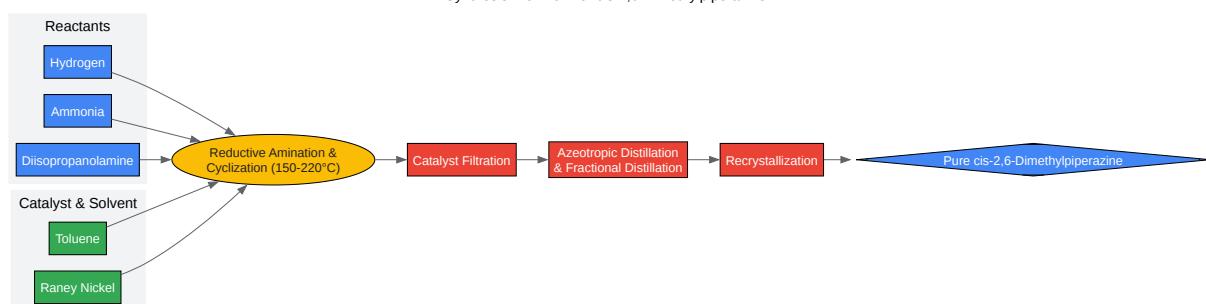
Synthesis Protocol

A common and industrially relevant method for the synthesis of **cis-2,6-dimethylpiperazine** involves the reductive amination and cyclization of diisopropanolamine.[2][8][16] This process is designed to selectively produce the cis isomer.[16]

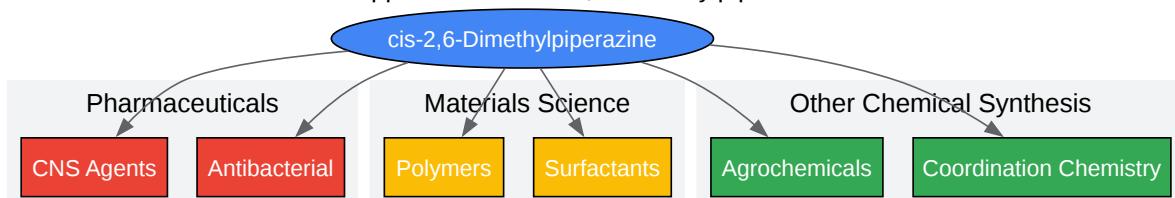
Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine

Objective: To synthesize **cis-2,6-dimethylpiperazine** with high selectivity by the catalytic reaction of diisopropanolamine and ammonia.[16]

Materials:


- Diisopropanolamine
- Ammonia (NH₃)
- Hydrogen (H₂)
- Raney Nickel (or other suitable nickel or cobalt catalyst)[16]
- Toluene (or other aromatic hydrocarbon solvent like benzene or xylene)[16]

Procedure:


- Reaction Setup: In a high-pressure autoclave, charge diisopropanolamine, the Raney Nickel catalyst, and toluene. The preferred solvent amount is 0.5 to 5 parts by weight relative to diisopropanolamine.[16]
- Ammoniation and Hydrogenation: Seal the autoclave and introduce ammonia. Pressurize the vessel with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[17]
- Reaction Conditions: Heat the reaction mixture to a temperature between 150-220°C (specifically 190-210°C is often preferred) for 2.5 to 5 hours.[17] The presence of the organic solvent is crucial for enhancing the selectivity towards the cis-isomer.[17]

- Catalyst Removal: After cooling the reactor, the reaction mixture is filtered to remove the solid catalyst.[17]
- Work-up and Purification:
 - The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent, is subjected to azeotropic distillation to remove water.[17]
 - The crude product is then purified by distillation. The fraction boiling at 150-153°C is collected.[17]
 - For higher purity, the distilled product is subjected to recrystallization. The product is dissolved in a suitable solvent (e.g., by adding more toluene and heating), then cooled to induce crystallization of the cis-isomer.[16][17]
- Isomerization (Optional): The mother liquor, enriched with the trans-isomer, can be subjected to a further isomerization step at a temperature of at least 180°C in the presence of a catalyst to convert the trans-isomer back to the desired cis-isomer, thereby increasing the overall yield.[17]

Synthesis Workflow for cis-2,6-Dimethylpiperazine

Applications of cis-2,6-Dimethylpiperazine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cis-2,6-Dimethylpiperazine CAS#: 21655-48-1 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. cis-2,6-Dimethylpiperazine | 21655-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cis-2,6-Dimethylpiperazine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. cis-2,6-Dimethylpiperazine | 21655-48-1 [chemicalbook.com]
- 9. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 10. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]
- 11. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]
- 13. cis-2,6-Dimethylpiperazine(21655-48-1) IR2 [m.chemicalbook.com]
- 14. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]
- 15. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 16. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 17. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [cis-2,6-Dimethylpiperazine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139716#cis-2-6-dimethylpiperazine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com